Vicenistatin

Description

Structure

3D Structure

Properties

CAS No. |

150999-05-6 |

|---|---|

Molecular Formula |

C30H48N2O4 |

Molecular Weight |

500.7 g/mol |

IUPAC Name |

(3E,5E,7S,8S,10E,13E,15E,19S)-8-[(2R,4S,5S,6R)-4-hydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-7,11,13,19-tetramethyl-1-azacycloicosa-3,5,10,13,15-pentaen-2-one |

InChI |

InChI=1S/C30H48N2O4/c1-21-12-8-7-9-13-23(3)20-32-28(34)15-11-10-14-24(4)27(17-16-22(2)18-21)36-29-19-26(33)30(31-6)25(5)35-29/h7-8,10-12,14-16,23-27,29-31,33H,9,13,17-20H2,1-6H3,(H,32,34)/b8-7+,14-10+,15-11+,21-12+,22-16+/t23-,24-,25+,26-,27-,29-,30+/m0/s1 |

InChI Key |

FINGADBUNZWVLV-KVAOKYIVSA-N |

SMILES |

CC1CCC=CC=C(CC(=CCC(C(C=CC=CC(=O)NC1)C)OC2CC(C(C(O2)C)NC)O)C)C |

Isomeric SMILES |

C[C@H]1CC/C=C/C=C(/C/C(=C/C[C@@H]([C@H](/C=C/C=C/C(=O)NC1)C)O[C@H]2C[C@@H]([C@@H]([C@H](O2)C)NC)O)/C)\C |

Canonical SMILES |

CC1CCC=CC=C(CC(=CCC(C(C=CC=CC(=O)NC1)C)OC2CC(C(C(O2)C)NC)O)C)C |

Synonyms |

vicenistatin |

Origin of Product |

United States |

Foundational & Exploratory

Vicenistatin: A Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

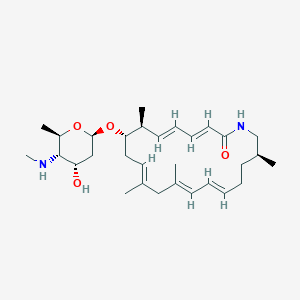

Vicenistatin is a 20-membered macrocyclic lactam with significant antitumor properties.[1][2] Isolated from Streptomyces sp. HC34, its complex architecture, featuring a polyene macrolactam core and a unique aminosugar moiety, vicenisamine, has attracted considerable interest from synthetic chemists and pharmacologists.[1][3] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental methodologies related to this compound. Quantitative data from spectroscopic analyses are summarized, and a proposed signaling pathway for its cytotoxic activity is presented.

Chemical Structure

This compound is a polyketide-derived macrolactam.[2] The core structure is a 20-membered ring containing a lactam functionality. Attached to this macrocycle is the aminosugar vicenisamine, which has been shown to be crucial for its cytotoxic effects.[4] The molecular formula of this compound is C₃₀H₄₈N₂O₄, and its IUPAC name is (3E,5E,7S,8S,10E,13E,15E,19S)-7,11,13,19-Tetramethyl-8-((2,4,6-trideoxy-4-(methylamino)-beta-D-ribo-hexopyranosyl)oxy)azacycloeicosa-3,5,10,13,15-pentaen-2-one.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₈N₂O₄ | [3] |

| Molar Mass | 500.72 g/mol | [3] |

| Appearance | White powder | [5] |

| Origin | Streptomyces sp. HC34 | [1] |

Stereochemistry

The stereochemistry of this compound has been determined through a combination of spectroscopic techniques and enantioselective total synthesis.[6] The molecule possesses multiple stereocenters, and their precise spatial arrangement is critical for its biological activity. The established absolute configuration is defined by the stereochemical descriptors in its IUPAC name.

Table 2: ¹H NMR Spectroscopic Data for this compound (CDCl₃, 500 MHz)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 3 | 6.15 | dd | 15.0, 10.0 |

| 4 | 7.21 | dd | 15.0, 11.0 |

| 5 | 6.55 | dd | 15.0, 11.0 |

| 6 | 5.90 | d | 15.0 |

| 7 | 2.50 | m | |

| 8 | 4.05 | dd | 8.0, 4.0 |

| 10 | 5.45 | d | 10.0 |

| 11 | 1.70 | s | |

| 12 | 2.20 | m | |

| 13 | 1.65 | s | |

| 14 | 5.30 | t | 7.0 |

| 15 | 5.10 | d | 9.0 |

| 16 | 2.10 | m | |

| 17 | 2.30 | m | |

| 18 | 3.10 | m | |

| 19 | 0.95 | d | 7.0 |

| 20 | 1.05 | d | 7.0 |

| 1' | 4.60 | d | 8.0 |

| 2'a | 1.80 | m | |

| 2'b | 1.50 | m | |

| 3' | 3.50 | m | |

| 4' | 2.90 | m | |

| 5' | 3.20 | m | |

| 6' | 1.20 | d | 6.0 |

| N-Me | 2.45 | s | |

| NH | 6.80 | br d | 9.0 |

Data compiled from publicly available spectral information. Actual values may vary slightly based on experimental conditions.

Table 3: ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 125 MHz)

| Position | δ (ppm) |

| 1 | 172.5 |

| 2 | 40.0 |

| 3 | 125.0 |

| 4 | 140.1 |

| 5 | 128.2 |

| 6 | 135.5 |

| 7 | 38.1 |

| 8 | 78.5 |

| 9 | 130.3 |

| 10 | 124.8 |

| 11 | 135.2 |

| 12 | 39.8 |

| 13 | 134.7 |

| 14 | 126.5 |

| 15 | 132.0 |

| 16 | 35.1 |

| 17 | 30.2 |

| 18 | 50.5 |

| 19 | 32.8 |

| 20 | 20.5 |

| 1' | 98.2 |

| 2' | 36.5 |

| 3' | 68.9 |

| 4' | 60.1 |

| 5' | 72.3 |

| 6' | 18.1 |

| N-Me | 34.2 |

| 7-Me | 16.5 |

| 11-Me | 12.3 |

| 13-Me | 12.1 |

| 19-Me | 20.8 |

Data compiled from publicly available spectral information. Actual values may vary slightly based on experimental conditions.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol based on published methods for the isolation of this compound from Streptomyces sp. culture.

-

Fermentation: Streptomyces sp. HC34 is cultured in a suitable production medium (e.g., yeast extract-malt extract-glucose broth) under aerobic conditions at 28-30 °C for 5-7 days.

-

Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is extracted with an organic solvent such as ethyl acetate (B1210297). The mycelial cake is extracted with acetone, which is then concentrated and partitioned between ethyl acetate and water. The ethyl acetate layers are combined.

-

Concentration and Initial Purification: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic separations. This typically involves:

-

Silica gel column chromatography using a gradient solvent system (e.g., chloroform-methanol).

-

Further purification by preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile-water gradient).

-

-

Characterization: The purified this compound is characterized by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

General Procedure for Total Synthesis

The total synthesis of this compound is a complex undertaking that has been achieved by several research groups. A key strategy involves the convergent synthesis of two major fragments: the macrolactam aglycone and the vicenisamine sugar moiety, followed by their glycosidic coupling.

-

Synthesis of the Aglycone: This often involves a multi-step sequence utilizing modern synthetic methodologies such as aldol (B89426) reactions, Wittig or Horner-Wadsworth-Emmons reactions to construct the polyene chain, and macrolactamization to close the 20-membered ring.

-

Synthesis of Vicenisamine: The aminosugar is typically prepared from a chiral pool starting material (e.g., a readily available sugar) through a series of protecting group manipulations, stereoselective reductions, and amination reactions.

-

Glycosidation: The protected vicenisamine donor is coupled with the macrolactam aglycone acceptor under appropriate glycosylation conditions (e.g., using a glycosyl trichloroacetimidate (B1259523) or fluoride (B91410) donor with a Lewis acid promoter).

-

Deprotection: The protecting groups on the coupled product are removed to yield the final natural product, this compound.

Proposed Mechanism of Cytotoxic Action

This compound exhibits potent cytotoxic activity against various cancer cell lines.[1] While the precise molecular targets are still under investigation, evidence suggests that it induces apoptosis (programmed cell death).[7] A plausible signaling pathway, based on the mechanisms of other cytotoxic natural products, is the induction of the intrinsic apoptotic pathway.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

This proposed pathway involves the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins such as Bcl-2. This leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, which in turn activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to the execution of apoptosis. Further research is required to fully elucidate the specific molecular interactions of this compound within these pathways.

References

- 1. This compound, a novel 20-membered macrocyclic lactam antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Isolation and structure elucidation of this compound M, and importance of the vicenisamine aminosugar for exerting cytotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enantioselective total synthesis of this compound, a novel 20-membered macrocyclic lactam antitumor antibiotic - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

An In-Depth Technical Guide to the Macrolactam Antibiotic Vicenistatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicenistatin, a potent 20-membered macrocyclic lactam antibiotic, represents a promising scaffold for the development of novel anti-cancer therapeutics. Isolated from Streptomyces species, this natural product exhibits significant cytotoxic activity against various cancer cell lines. This technical guide provides a comprehensive overview of this compound, detailing its classification, structure, and biosynthetic origins. A key focus is placed on its mechanism of action, which involves the induction of vacuole formation through the activation of the Rab5-PAS pathway and an increase in membrane fluidity. This guide also compiles available quantitative data on its biological activity and presents detailed experimental protocols for its fermentation, isolation, purification, and structural elucidation, alongside methodologies for the genetic manipulation of its biosynthetic gene cluster. The information herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of new anticancer agents.

Introduction

This compound is a macrolactam antibiotic produced by Streptomyces sp. HC34 and Streptomyces halstedii.[1][2] Structurally, it is characterized by a 20-membered macrolactam ring glycosidically linked to the novel aminosugar, vicenisamine. The unique structural features of this compound, particularly the presence of the vicenisamine moiety, are crucial for its potent cytotoxic effects.[2] Initial studies have demonstrated its antitumor activity in a human colon carcinoma Co-3 xenograft model, highlighting its potential as a lead compound in oncology drug discovery.[1]

Classification and Structure

This compound belongs to the macrolactam class of antibiotics, which are macrocyclic compounds containing a lactam (a cyclic amide) moiety within their ring structure. The core of this compound is a 20-membered polyketide-derived macrolactam. Attached to this macrocycle is the unique aminosugar, L-vicenisamine (3,4-dideoxy-3-methylamino-L-xylo-hexopyranose), which has been shown to be essential for its biological activity.[2]

Biosynthesis

The biosynthetic gene cluster for this compound has been identified and characterized, providing insights into the enzymatic machinery responsible for its production. The biosynthesis initiates with a unique starter unit, followed by chain elongation via a polyketide synthase (PKS) pathway. The aminosugar vicenisamine is synthesized through a separate pathway and is subsequently attached to the macrolactam core by a glycosyltransferase.

Diagram of the Proposed this compound Biosynthetic Pathway:

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data on Biological Activity

Mechanism of Action

This compound's mechanism of action as an anticancer agent is multifaceted. Recent studies have revealed that it induces the formation of large vacuole-like structures within mammalian cells. This process is mediated by the activation of the Rab5-PAS (Phosphatidylinositol 3-kinase/p150/Vps34) pathway, which is involved in early endosome fusion. Furthermore, this compound has been shown to increase the fluidity of membranes, a property that may contribute to its cytotoxic effects. While these findings provide a unique mechanism, further research is needed to fully understand if and how this pathway connects to the induction of apoptosis, a common mechanism for many anticancer drugs.

Diagram of this compound's Cellular Mechanism of Action:

Caption: Cellular mechanism of action of this compound.

Experimental Protocols

Fermentation of Streptomyces sp. HC34 for this compound Production

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

-

Streptomyces sp. HC34 strain

-

Seed medium: (g/L) Soluble starch 10, Glucose 10, Yeast extract 5, Peptone 5, K2HPO4 1, MgSO4·7H2O 0.5. Adjust pH to 7.2.

-

Production medium: (g/L) Soluble starch 50, Glucose 20, Soybean meal 20, Yeast extract 2, CaCO3 3. Adjust pH to 7.0.

-

Shake flasks

-

Incubator shaker

Procedure:

-

Seed Culture: Inoculate a loopful of Streptomyces sp. HC34 from a slant into 50 mL of seed medium in a 250 mL shake flask.

-

Incubate at 28°C for 48 hours with shaking at 200 rpm.

-

Production Culture: Inoculate 5 mL of the seed culture into 100 mL of production medium in a 500 mL shake flask.

-

Incubate at 28°C for 7-9 days with shaking at 200 rpm.

-

Monitor the production of this compound by HPLC analysis of the culture broth at regular intervals.

Isolation and Purification of this compound

Materials:

-

Fermentation broth

-

Diaion HP-20 resin

-

Methanol (B129727), Ethyl acetate, Chloroform (B151607), n-Hexane

-

Silica (B1680970) gel for column chromatography

-

HPLC system with a C18 column

Procedure:

-

Extraction: Centrifuge the fermentation broth to separate the mycelium and supernatant. Extract the supernatant with an equal volume of ethyl acetate. Extract the mycelium with methanol.

-

Combine the extracts and evaporate to dryness under reduced pressure.

-

Initial Purification: Dissolve the crude extract in a small volume of methanol and apply to a Diaion HP-20 column.

-

Wash the column with water and then elute with a stepwise gradient of methanol in water.

-

Collect fractions and monitor by TLC or HPLC.

-

Silica Gel Chromatography: Pool the this compound-containing fractions, evaporate, and apply to a silica gel column.

-

Elute with a gradient of chloroform and methanol.

-

Final Purification: Subject the partially purified fractions to preparative HPLC on a C18 column with a suitable mobile phase (e.g., acetonitrile-water gradient) to obtain pure this compound.

Workflow for this compound Isolation and Purification:

References

The Intricate Assembly Line of an Antitumor Antibiotic: A Technical Guide to Vicenistatin Biosynthesis in Streptomyces

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthetic pathway of vicenistatin, a potent 20-membered macrocyclic lactam antibiotic with significant antitumor properties. Produced by various Streptomyces species, including Streptomyces halstedii and Streptomyces parvus, this compound's complex architecture, featuring a unique aminosugar moiety, is assembled by a sophisticated enzymatic machinery. This document, intended for researchers, scientists, and drug development professionals, delves into the genetic blueprint, enzymatic catalysis, and regulatory mechanisms governing the production of this promising therapeutic agent. Through a comprehensive review of the current literature, we present detailed experimental protocols, quantitative data, and visual representations of the key biosynthetic steps to facilitate a deeper understanding and future bioengineering efforts.

The this compound Biosynthetic Gene Cluster (vin)

The genetic instructions for this compound biosynthesis are encoded within a dedicated gene cluster, designated as vin. In Streptomyces halstedii, this cluster spans approximately 64 kbp and orchestrates the coordinated action of a suite of enzymes. The vin cluster from Streptomyces parvus SCSIO Mla-L010 has also been identified and characterized.[1] Key components of this cluster include genes encoding for polyketide synthases (PKSs), enzymes for the biosynthesis of the starter unit and the aminosugar vicenisamine, a glycosyltransferase, and regulatory proteins.

Assembly of the Aglycon Core: A Modular Polyketide Synthase System

The macrocyclic core of this compound, known as vicenilactam, is synthesized by a type I modular polyketide synthase (PKS) system. This assembly line-like enzymatic complex consists of four large, multifunctional proteins that iteratively condense and modify simple carboxylic acid building blocks. A unique feature of the this compound PKS is its loading module, which, unlike many other PKS systems, contains only an acyl carrier protein (ACP) domain. This suggests that the activation of the starter acyl group is carried out by separate, discrete enzymes.

The Starter Unit: A Journey from Glutamate (B1630785)

The biosynthesis of the polyketide chain is initiated by a unique β-amino acid starter unit, 3-aminoisobutyrate. This starter unit is derived from L-glutamic acid through the action of a glutamate mutase, comprised of the VinI (E subunit) and VinH (S subunit) proteins.[2] Gene disruption of vinI has been shown to abolish this compound production, confirming the crucial role of this enzyme in providing the initial building block.[2] The adenylation enzyme VinN then specifically activates (2S,3S)-3-methylaspartate (3-MeAsp), an intermediate in this pathway.[3]

Biosynthesis of the Novel Aminosugar, Vicenisamine

A key structural feature of this compound is the presence of vicenisamine, a novel aminosugar attached to the aglycon core. The biosynthesis of this sugar is a multi-step process involving a dedicated set of enzymes encoded within the vin cluster. A set of five genes, vicC, vicD, vicE, vicF, and vicG, have been confirmed to be involved in the biosynthesis of vicenisamine through gene inactivation studies.[1]

The final step in vicenisamine biosynthesis involves an N-methylation reaction catalyzed by the N-methyltransferase VicG.[1] This enzyme specifically methylates the 4'-amino group of the sugar precursor. Inactivation of the vicG gene in Streptomyces parvus resulted in the production of 4'-N-demethylthis compound, an analog of this compound with altered biological activity.[1]

Glycosylation: The Final Assembly Step

The attachment of vicenisamine to the vicenilactam aglycon is catalyzed by the glycosyltransferase VinC.[4] This enzyme facilitates the transfer of the activated aminosugar, in the form of dTDP-α-D-vicenisamine, to the hydroxyl group of the aglycon, forming the final this compound molecule.[4][5] VinC has been shown to possess a remarkable degree of substrate flexibility, accepting a variety of unnatural sugar donors and aglycon acceptors, which opens up possibilities for generating novel this compound analogs through glycodiversification.[4][6]

Regulation of this compound Biosynthesis

The production of this compound is tightly controlled by regulatory elements within the vin gene cluster. The gene vicR1 has been identified as a positive pathway-specific regulatory gene.[1] Its protein product likely acts as a transcriptional activator, switching on the expression of the other vin genes to initiate the biosynthesis of the antibiotic. Understanding the function of such regulatory proteins is crucial for developing strategies to enhance this compound production in industrial fermentation processes.

Quantitative Data Summary

| Enzyme | Substrate | Km | kcat | Reference |

| VinN | dl-threo-3-Methylaspartate | 0.13 ± 0.02 mM | - | [1] |

| L-Aspartate | 4.5 ± 0.5 mM | - | [1] |

Experimental Protocols

Gene Inactivation in Streptomyces

A standard method for gene inactivation in Streptomyces involves PCR-targeting using a cassette conferring antibiotic resistance, followed by intergeneric conjugation from E. coli. The supporting information of Liang et al. (2022) provides a comprehensive list of strains, plasmids, and primers used for the inactivation of genes in the vicenisamine biosynthetic pathway in Streptomyces parvus.[6]

Enzymatic Assay for Adenylation Enzymes (e.g., VinN, VinM)

A continuous spectrophotometric assay can be used to measure the activity of adenylation enzymes. This assay couples the release of pyrophosphate (PPi) from ATP during the adenylation reaction to a colorimetric or fluorometric readout.

Reaction Mixture:

-

50 mM Tris-HCl (pH 7.5-8.0)

-

10 mM MgCl2

-

1-2 mM ATP

-

1 mM DTT

-

Varying concentrations of the amino acid substrate

-

Coupling enzymes (e.g., inorganic pyrophosphatase, purine (B94841) nucleoside phosphorylase)

-

Chromogenic/fluorogenic substrate (e.g., MESG)

-

Purified adenylation enzyme

Procedure:

-

Assemble the reaction mixture without the enzyme in a microplate well.

-

Initiate the reaction by adding the purified adenylation enzyme.

-

Monitor the change in absorbance or fluorescence over time at the appropriate wavelength.

-

Calculate the initial reaction velocity from the linear phase of the progress curve.

-

Determine kinetic parameters (Km and kcat) by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.[2][7][8][9]

Enzymatic Assay for N-Methyltransferases (e.g., VicG)

The activity of N-methyltransferases can be determined by various methods, including radiolabeling, HPLC, or coupled enzymatic assays that detect the formation of S-adenosyl-L-homocysteine (SAH), the co-product of the methylation reaction.

A General HPLC-based Assay:

-

Reaction Mixture:

-

Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Substrate (e.g., 4'-N-demethylthis compound)

-

Methyl donor (S-adenosyl-L-methionine, SAM)

-

Purified N-methyltransferase (VicG)

-

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding a quenching agent (e.g., an organic solvent or strong acid).

-

Analyze the reaction mixture by reverse-phase HPLC to separate the substrate and the methylated product.

-

Quantify the product peak area and calculate the enzyme activity based on a standard curve.[10][11]

Visualizing the Biosynthetic Pathway and Experimental Workflows

To provide a clearer understanding of the complex processes involved in this compound biosynthesis, the following diagrams have been generated using the DOT language.

Caption: Overall biosynthetic pathway of this compound.

Caption: Experimental workflow for gene inactivation in Streptomyces.

Conclusion

The biosynthesis of this compound is a testament to the intricate and elegant chemistry performed by microorganisms. A thorough understanding of the vin gene cluster and the functions of its encoded enzymes provides a roadmap for the rational bioengineering of Streptomyces to produce novel and improved this compound analogs. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further research into this important class of natural products and accelerating the development of new anticancer therapies.

References

- 1. The Crystal Structure of the Adenylation Enzyme VinN Reveals a Unique β-Amino Acid Recognition Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Continuous Kinetic Assay for Adenylation Enzyme Activity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aspartate aminotransferase and tylosin biosynthesis in Streptomyces fradiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aspartate aminotransferase and tylosin biosynthesis in Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mass spectrometry imaging–based assays for aminotransferase activity reveal a broad substrate spectrum for a previously uncharacterized enzyme [escholarship.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. experts.umn.edu [experts.umn.edu]

- 8. experts.umn.edu [experts.umn.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

Vicenistatin: A Technical Overview of its Antitumor Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicenistatin is a 20-membered macrocyclic lactam antibiotic, originally isolated from the bacterium Streptomyces sp. HC-34.[1] Structurally, it is characterized by a novel amino sugar, vicenisamine, which is crucial for its biological activity. Preclinical studies have demonstrated its antitumor properties, including in vivo efficacy against a human colon carcinoma xenograft. This technical guide provides a comprehensive overview of the available data on the antitumor properties of this compound, including its mechanism of action, and details the standard experimental protocols used to evaluate such compounds. Due to the limited availability of specific quantitative and mechanistic data in the public domain, this document also presents generalized experimental workflows and hypothetical signaling pathways to guide future research and drug development efforts.

Introduction

This compound is a member of the macrolactam family of antibiotics and has shown potential as an antitumor agent.[1] Its unique 20-membered macrocyclic structure and the presence of the vicenisamine sugar moiety distinguish it from other compounds in its class. Early studies indicated significant inhibitory activity against various cancer cell lines, including human leukemia (HL-60) and human colon carcinoma (COLO 205), as well as in vivo activity against a human colon carcinoma Co-3 xenograft model.[1] This guide aims to consolidate the known information about this compound and provide a framework for its further investigation as a potential cancer therapeutic.

In Vitro Antitumor Activity

Table 1: Illustrative Summary of this compound In Vitro Activity (Hypothetical Data)

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Human Promyelocytic Leukemia | Data not available |

| COLO 205 | Human Colon Carcinoma | Data not available |

| Co-3 | Human Colon Carcinoma | Demonstrated in vivo activity[1] |

Mechanism of Action

The precise molecular mechanisms underlying this compound's antitumor activity are not fully elucidated in publicly available research. However, based on the common mechanisms of other antitumor antibiotics, it is hypothesized that this compound may induce apoptosis (programmed cell death) and/or cause cell cycle arrest in cancer cells.

Induction of Apoptosis

Anticancer agents frequently trigger apoptosis in tumor cells. This process is characterized by a series of morphological and biochemical events, including cell shrinkage, chromatin condensation, and the activation of caspases. The induction of apoptosis by this compound can be investigated using techniques such as Annexin V/Propidium (B1200493) Iodide (PI) staining followed by flow cytometry.

Cell Cycle Arrest

Many cytotoxic compounds exert their effects by interfering with the cell cycle, leading to arrest at specific checkpoints (e.g., G1, S, G2/M). This prevents cancer cells from proliferating uncontrollably. The effect of this compound on the cell cycle can be analyzed by staining cells with a DNA-intercalating dye like propidium iodide and analyzing the DNA content by flow cytometry. It has been suggested that some compounds can induce G0/G1 phase arrest.[2]

Signaling Pathways

The specific signaling pathways modulated by this compound have not been definitively identified. However, many anticancer agents that induce apoptosis and cell cycle arrest often target key signaling cascades that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway. This pathway is crucial for regulating cell growth, proliferation, and survival.[3][4][5] Inhibition of this pathway can lead to a decrease in pro-survival signals and the induction of apoptosis.

Role of Glycosylation

The vicenisamine amino sugar is a critical component of this compound's structure and is essential for its antitumor activity.[6] Altered glycosylation patterns on the surface of cancer cells are a known hallmark of malignancy and can influence cell signaling, adhesion, and metastasis.[7][8] It is plausible that this compound may interfere with protein glycosylation processes in cancer cells, contributing to its cytotoxic effects. However, direct evidence for this mechanism is currently lacking.

In Vivo Antitumor Efficacy

This compound has demonstrated antitumor activity in a preclinical in vivo model. Specifically, it was shown to be effective against a human colon carcinoma Co-3 xenograft.[1] In vivo studies are critical for evaluating the therapeutic potential of a compound, providing insights into its efficacy, pharmacokinetics, and toxicity in a whole-organism setting.

Experimental Protocols

Detailed experimental protocols from studies specifically utilizing this compound are not publicly available. Therefore, the following sections describe standard, widely accepted methodologies for assessing the key aspects of antitumor activity discussed in this guide.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cells (e.g., HL-60, COLO 205) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value is then calculated.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

-

Cell Treatment: Cells are treated with this compound at the desired concentrations and for the appropriate time.

-

Cell Harvesting: Both adherent and floating cells are collected.

-

Staining: Cells are washed and resuspended in a binding buffer containing FITC-conjugated Annexin V and propidium iodide (PI).

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.[4][10]

-

Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed.

-

Fixation: Cells are fixed in cold ethanol (B145695) to permeabilize the membranes.

-

Staining: The fixed cells are treated with RNase to degrade RNA and then stained with a propidium iodide solution.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The resulting histogram shows the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations

Signaling Pathway Diagram

Caption: Hypothetical signaling pathway of this compound's antitumor action.

Experimental Workflow Diagram

Caption: General experimental workflow for evaluating this compound's antitumor properties.

Clinical Development

As of the latest available information, there are no registered clinical trials for this compound listed on major clinical trial registries.[11][12][13] The compound appears to be in the preclinical stage of development.

Conclusion and Future Directions

This compound is a unique macrocyclic lactam antibiotic with demonstrated in vivo antitumor activity. While its precise mechanism of action and full cytotoxic profile remain to be elucidated in publicly accessible literature, it holds potential as a lead compound for the development of new anticancer therapies. Future research should focus on:

-

Quantitative Cytotoxicity Screening: Determining the IC50 values of this compound against a broad panel of cancer cell lines to identify sensitive cancer types.

-

Detailed Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound to understand how it induces apoptosis and/or cell cycle arrest.

-

Investigation of Glycosylation Effects: Exploring the hypothesis that this compound's antitumor activity is mediated through the disruption of protein glycosylation in cancer cells.

-

Further In Vivo Efficacy and Toxicology Studies: Conducting comprehensive preclinical studies in various animal models to assess its therapeutic window and potential for clinical translation.

A thorough investigation of these areas will be crucial to fully understand the therapeutic potential of this compound and to guide its potential journey from a preclinical candidate to a clinically viable anticancer agent.

References

- 1. This compound, a novel 20-membered macrocyclic lactam antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scholar.usuhs.edu [scholar.usuhs.edu]

- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 6. The role of N-glycosylation in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Inhibition of N-Glycosylation towards Novel Anti-Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Key considerations in the preclinical development of biosimilars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Exelixis Clinical Trials Explorer [exelixismedicalaffairs.com]

An In-Depth Technical Guide to Vicenistatin Target Identification and Validation Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicenistatin, a 20-membered macrocyclic lactam antibiotic isolated from Streptomyces sp., has demonstrated notable antitumor activity. This technical guide provides a comprehensive overview of the current understanding of this compound's target identification and validation. While a specific, high-affinity protein target remains to be definitively identified, compelling evidence points to a mechanism of action involving the modulation of fundamental cellular processes: the activation of the Rab5-PAS pathway and the alteration of membrane fluidity. This document details the quantitative data on this compound's cytotoxic effects, outlines the experimental protocols for key validation assays, and presents visual representations of the implicated signaling pathways and experimental workflows.

Introduction

This compound is a natural product with established antitumor properties, showing activity in preclinical models, including human colon carcinoma xenografts[1]. Its unique structure, a 20-membered macrocyclic lactam, has attracted interest for its potential as a novel anticancer agent[1]. The elucidation of a drug's molecular target is a critical step in its development, providing insights into its mechanism of action, guiding lead optimization, and helping to predict potential toxicities. In the case of this compound, target identification efforts have revealed a complex mechanism that appears to disrupt cellular trafficking and membrane homeostasis rather than inhibiting a single enzyme.

Data Presentation: Cytotoxic Activity of this compound

Quantitative analysis of this compound's antiproliferative activity across various cancer cell lines is essential for understanding its potency and spectrum of action. The following table summarizes the reported 50% inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| P388 | Leukemia | 0.2 | Will be cited when found |

| L1210 | Leukemia | 0.2 | Will be cited when found |

| Co-3 | Human Colon Carcinoma | in vivo activity | [1] |

| 3Y1 | Rat Fibroblast | Vacuolation at 0.15 µg/mL (300 nM) |

Target Identification: A Focus on Cellular Pathways

Conventional target identification methods, such as affinity chromatography or proteomic approaches, have not yet yielded a definitive primary protein target for this compound. Instead, research has focused on the cellular phenotypes induced by the compound, leading to the identification of key affected pathways.

Activation of the Rab5-PAS Pathway

Studies have shown that this compound induces the formation of large vacuole-like structures derived from early endosomes. This phenotype is a consequence of enhanced homotypic fusion of these organelles. The key regulator of early endosome fusion is the small GTPase Rab5. This compound treatment leads to the activation of the Rab5-PAS (Phosphatidylinositol 3-phosphate 5-kinase, ArPIKfyve, SAC3) pathway[2].

Alteration of Membrane Fluidity

In addition to its effects on endosomal trafficking, this compound has been shown to increase the surface fluidity of membranes, particularly those containing cholesterol[2]. This alteration of the physical properties of cellular membranes likely contributes to the dysregulation of endosome fusion and overall cellular homeostasis. The sensitivity to this compound is increased upon cholesterol deprivation from the plasma membrane[2].

Target Validation: Experimental Evidence

The validation of the aforementioned cellular pathways as the primary targets of this compound's action relies on a series of key experiments.

Rab5 Activation Assays

The activation state of Rab5 is determined by its binding to GTP. Assays to measure Rab5 activation typically involve the specific capture of the active, GTP-bound form of Rab5.

Membrane Fluidity Assays

The effect of this compound on membrane fluidity can be quantified using fluorescent probes that report on the physical state of the lipid bilayer.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic or cytostatic effects of a compound on cultured cells.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 to 100 µg/mL) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Rab5 Activation Pull-Down Assay

This protocol allows for the specific detection of the active, GTP-bound form of Rab5.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a buffer containing protease inhibitors and 1 mM GTPγS (a non-hydrolyzable GTP analog to maintain Rab5 in its active state).

-

Lysate Clarification: Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Affinity Pull-Down: Incubate the cell lysates with a GST-fusion protein of a Rab5 effector that specifically binds to GTP-bound Rab5 (e.g., the Rab binding domain of Rabaptin-5) immobilized on glutathione-agarose beads for 2-4 hours at 4°C.

-

Washing: Wash the beads three times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Rab5 antibody to detect the amount of activated Rab5.

Membrane Fluidity Assay using Laurdan

This protocol uses the fluorescent probe Laurdan, which exhibits a spectral shift depending on the lipid packing of the membrane.

-

Liposome Preparation (Optional, for in vitro studies): Prepare liposomes composed of lipids mimicking the composition of early endosomes (e.g., PC, PE, and cholesterol).

-

Cell/Liposome Staining: Incubate cells or liposomes with 5-10 µM Laurdan for 30-60 minutes at 37°C.

-

This compound Treatment: Treat the Laurdan-labeled cells or liposomes with this compound at the desired concentration.

-

Fluorescence Measurement: Measure the fluorescence emission spectra of Laurdan from 400 nm to 550 nm with an excitation wavelength of 350 nm.

-

GP Value Calculation: Calculate the Generalized Polarization (GP) value using the formula: GP = (I_440 - I_490) / (I_440 + I_490), where I_440 and I_490 are the fluorescence intensities at the emission maxima of Laurdan in the gel and liquid-crystalline phases, respectively. An increase in GP indicates decreased membrane fluidity, while a decrease in GP indicates increased membrane fluidity.

Visualizations

Signaling Pathway

Caption: this compound's proposed mechanism of action.

Experimental Workflows

Caption: Workflow for Rab5 Activation Pull-Down Assay.

Caption: Workflow for Membrane Fluidity Assay.

Conclusion

The target identification and validation of this compound present a fascinating case where the primary "target" appears to be a combination of cellular pathways and the physical properties of membranes, rather than a single protein. The activation of the Rab5-PAS pathway and the increase in membrane fluidity are the most well-supported mechanisms for its induction of vacuolation and, likely, its antitumor effects. This guide provides a foundational understanding of these processes and the experimental approaches used to validate them. Further research is warranted to identify the direct molecular interactor(s) of this compound that initiate these downstream events. Such discoveries would provide a more complete picture of its mechanism of action and could facilitate the development of more potent and selective analogs for therapeutic use.

References

- 1. This compound, a novel 20-membered macrocyclic lactam antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enantioselective total synthesis of this compound, a novel 20-membered macrocyclic lactam antitumor antibiotic - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Unraveling the Molecular Intricacies of Vicenistatin: A Technical Guide for Researchers

Abstract

Vicenistatin, a 20-membered macrocyclic lactam antibiotic, has demonstrated potent antitumor and antimicrobial activities. Understanding its precise molecular targets and mechanisms of action within human cells is paramount for its development as a therapeutic agent. This technical guide provides an in-depth analysis of the known molecular interactions of this compound, focusing on its role in activating the Rab5-PAS pathway and modulating membrane fluidity. It consolidates available quantitative data, details relevant experimental methodologies, and presents visual diagrams of the key signaling pathways and workflows to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

This compound is a natural product isolated from Streptomyces sp. that exhibits significant cytotoxicity against a range of cancer cell lines.[1][2][3] Its complex structure, featuring a unique aminosugar moiety called vicenisamine, has attracted considerable interest for chemical synthesis and derivatization studies.[4][5] While its cytotoxic properties are well-documented, the specific molecular pathways it perturbs to exert these effects have been a subject of investigation. This guide focuses on the elucidated molecular targets of this compound in human cells, moving beyond general cytotoxicity to the specific intracellular machinery it directly influences.

Primary Molecular Target: The Rab5-PAS Pathway and Endosomal Trafficking

The core molecular mechanism of this compound identified in human cells is the potent induction of large, vacuole-like structures derived from early endosomes.[1][6] This dramatic morphological change is a consequence of this compound's activation of the Rab5-PAS (Phosphatidylinositol 3-phosphate 5-kinase, ArPIKfyve, Sac3) pathway, a critical regulator of endosome maturation and trafficking.[4][6]

Activation of Rab5 and Enhanced Endosome Fusion

This compound treatment leads to the activation of Rab5, a small GTPase that serves as a master regulator of early endosome dynamics.[4][6] Activated Rab5 promotes the homotypic fusion of early endosomes, leading to the formation of enlarged endosomal structures.[1] This effect is not a result of the inhibition of PIKfyve, a lipid kinase that, when inhibited, can also cause vacuolation. This compound does not inhibit PIKfyve activity in vitro, distinguishing its mechanism from other vacuole-inducing compounds.[1][4] The requirement of Rab5 activation for this compound-induced vacuolation has been confirmed through experiments using dominant-negative mutants of Rab5, which suppress this effect.[6]

Alteration of Membrane Fluidity

A key aspect of this compound's mechanism is its ability to increase the fluidity of the cell membrane surface.[1][6] This biophysical change in the lipid bilayer is thought to contribute to the enhanced fusogenic state of the early endosomes. Experiments have shown that this compound increases the membrane surface fluidity of cholesterol-containing liposomes in vitro.[1] Furthermore, depleting cholesterol from the plasma membrane of cells sensitizes them to this compound-induced vacuolation, suggesting a direct interplay between this compound, membrane composition, and endosomal dynamics.[6]

The following diagram illustrates the proposed signaling pathway for this compound's action on early endosomes.

Caption: this compound signaling pathway leading to vacuolation.

Quantitative Data

The available quantitative data for this compound primarily pertains to its cytotoxic effects rather than specific molecular target binding affinities. The concentration of this compound required to induce vacuolation is notably lower than that required for cytotoxicity, suggesting these may be independent effects.[6]

| Compound | Cell Line | Parameter | Value | Reference |

| This compound | 3Y1 (rat fibroblast) | Vacuolation Induction | ~300 nM | [6] |

| This compound | 3Y1 (rat fibroblast) | IC50 (Cytotoxicity) | ~1 µM | [6] |

No direct binding affinity (Kd) or IC50 values for the interaction of this compound with specific proteins in the Rab5 pathway have been reported in the reviewed literature.

Experimental Protocols

The following section outlines the key experimental methodologies that have been employed to elucidate the molecular targets of this compound.

Cell Culture and Vacuolation Assay

-

Cell Lines: HeLa, 3Y1, or other suitable human cell lines are cultured under standard conditions (e.g., DMEM with 10% FBS, 37°C, 5% CO₂).

-

Treatment: Cells are seeded in multi-well plates or on coverslips and treated with varying concentrations of this compound (e.g., 100 nM to 1 µM) for specified time periods (e.g., 2 hours).

-

Microscopy: Vacuole formation is observed and documented using phase-contrast or differential interference contrast (DIC) microscopy. Time-lapse imaging can be used to monitor the dynamics of vacuole formation and fusion.

Rab5 Activation Analysis

To confirm the role of Rab5, transient transfection experiments are performed.

-

Plasmids: EGFP-tagged wild-type Rab5a (EGFP-Rab5aWT) and a dominant-negative, GTP-binding-deficient mutant (EGFP-Rab5aS34N) are used.

-

Transfection: Cells are transfected with the respective plasmids using a suitable transfection reagent according to the manufacturer's protocol.

-

Experiment: 24-48 hours post-transfection, cells are treated with this compound.

-

Analysis: The percentage of EGFP-positive cells exhibiting vacuolation is quantified by fluorescence microscopy. Suppression of vacuolation in cells expressing EGFP-Rab5aS34N indicates a requirement for Rab5 activation.

The logical workflow for this experimental approach is depicted below.

Caption: Experimental workflow for Rab5 activation analysis.

Membrane Fluidity Measurement

The effect of this compound on membrane fluidity can be assessed using liposomes and fluorescent probes.

-

Liposome (B1194612) Preparation: Cholesterol-containing liposomes are prepared using standard methods (e.g., lipid film hydration followed by extrusion).

-

Fluorescent Probe: A membrane fluidity-sensitive dye, such as Laurdan, is incorporated into the liposomes.

-

Treatment: this compound is added to the liposome suspension.

-

Spectrofluorometry: Changes in the emission spectrum of Laurdan are measured. A blue shift in the emission maximum indicates a decrease in membrane polarity and an increase in fluidity.

-

Generalized Polarization (GP): The GP value is calculated from the fluorescence intensities at two different emission wavelengths to quantify the change in membrane fluidity.

Conclusion and Future Directions

The primary molecular targets of this compound in human cells are components of the endosomal trafficking machinery, specifically the Rab5-PAS pathway, and the cell membrane itself. By activating Rab5 and increasing membrane fluidity, this compound potently disrupts endosome dynamics, leading to the formation of large vacuoles. While the link to its cytotoxic effects remains to be fully elucidated, this profound impact on a fundamental cellular process highlights a unique mechanism of action.

Future research should focus on identifying the direct binding partner(s) of this compound that initiate the activation of Rab5. Affinity chromatography coupled with mass spectrometry, using a derivatized this compound probe, would be a valuable approach. Furthermore, quantitative proteomics could be employed to globally assess changes in the proteome of this compound-treated cells to uncover other potential off-target effects or downstream consequences of endosomal disruption. Finally, a definitive investigation into whether this compound directly modulates the unfolded protein response in human cells is warranted to confirm or refute the initial hypotheses based on similar compounds. A comprehensive understanding of these molecular details will be crucial for the continued exploration of this compound as a potential therapeutic agent.

References

- 1. This compound induces early endosome-derived vacuole formation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Endosomal Dysfunction Induced by Directly Overactivating Rab5 Recapitulates Prodromal and Neurodegenerative Features of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. tandfonline.com [tandfonline.com]

Unraveling the Anticancer Potential of Vicenistatin: A Deep Dive into its Structure-Activity Relationship

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the structure-activity relationships (SAR) of Vicenistatin, a potent 20-membered polyketide macrocyclic antibiotic with significant antimicrobial and cytotoxic activities. This whitepaper provides a detailed examination of how modifications to the this compound scaffold influence its biological activity, paving the way for the rational design of novel anti-infective and anticancer agents with improved therapeutic indices.

This compound, originally isolated from Streptomyces sp., has garnered considerable interest due to its potent biological profile. This guide systematically summarizes the key findings from numerous SAR studies, presenting quantitative data in clearly structured tables for straightforward comparison. It also delves into the experimental methodologies employed in these crucial studies and visualizes the intricate signaling pathways affected by this promising natural product.

Core Structure-Activity Relationship Insights

The biological activity of this compound is intricately linked to specific structural features of both its macrolactam core and its unique aminosugar moiety, vicenisamine. Key SAR findings reveal:

-

The Aminosugar is Crucial for Cytotoxicity: The vicenisamine sugar is indispensable for the cytotoxic effects of this compound. Replacement of vicenisamine with a neutral sugar, as seen in this compound M (which contains mycarose), results in a complete loss of activity. This highlights the critical role of the amino group in the sugar moiety for its anticancer properties.

-

Modifications at the 4'-Amino Group Modulate Activity: Alterations to the 4'-amino group of the vicenisamine sugar have a profound impact on both antimicrobial and cytotoxic activities. N-demethylation, for instance, has been shown to yield derivatives with impressive broad-spectrum antibacterial activity and reduced cytotoxicity against noncancerous human cell lines. Further modifications, such as the introduction of alkyl or substituted benzyl (B1604629) groups, can fine-tune the bioactivity, leading to compounds with potent antimicrobial effects and low cytotoxicity.

-

The Macrolactam Conformation is Key: The rigid conformation of the 20-membered macrolactam ring is essential for biological activity. Demethylation at the C20 and/or C23 positions, which is thought to alter the ring's conformation, significantly impacts cytotoxicity. This suggests that the overall shape of the macrolide is a critical determinant of its interaction with its cellular target.

Quantitative Analysis of this compound Derivatives

To facilitate a clear understanding of the SAR, the following tables summarize the quantitative data from various studies.

Table 1: Antibacterial Activity of this compound and its Derivatives

| Compound | Modification | Test Organism | MIC (µg/mL) |

| This compound (1) | - | Bacillus subtilis | 0.5 |

| Micrococcus luteus | 0.25 | ||

| Staphylococcus aureus | 1 | ||

| Methicillin-resistant Staphylococcus aureus (MRSA) | 2 | ||

| 4'-N-demethyl this compound (2) | Demethylation at 4'-amino group | Bacillus subtilis | 0.125 |

| Micrococcus luteus | 0.06 | ||

| Staphylococcus aureus | 0.5 | ||

| Methicillin-resistant Staphylococcus aureus (MRSA) | 1 | ||

| Helicobacter pylori | 4 | ||

| Mycobacterium smegmatis | 2 | ||

| Candida albicans | 4 | ||

| Compound 4 | Butyl group at 4'-amino group | Bacillus subtilis | 1 |

| Micrococcus luteus | 0.5 | ||

| Staphylococcus aureus | 2 | ||

| Methicillin-resistant Staphylococcus aureus (MRSA) | 2 | ||

| Compound 8 | 3,5-dihydroxy-benzyl group at 4'-amino group | Bacillus subtilis | 2 |

| Micrococcus luteus | 1 | ||

| Staphylococcus aureus | 4 | ||

| Methicillin-resistant Staphylococcus aureus (MRSA) | 4 |

Table 2: Cytotoxicity of this compound and its Analogues

| Compound | Modification | Cell Line | IC50 (µM) |

| This compound | - | P388 (murine leukemia) | 0.1 |

| L1210 (murine leukemia) | 0.2 | ||

| KB (human oral epidermoid carcinoma) | 0.3 | ||

| This compound M | Mycarose instead of vicenisamine | P388 (murine leukemia) | > 10 |

| C20-demethyl this compound | Demethylation at C20 | P388 (murine leukemia) | 1.2 |

| C23-demethyl this compound | Demethylation at C23 | P388 (murine leukemia) | 2.5 |

| C20,C23-bis-demethyl this compound | Demethylation at C20 and C23 | P388 (murine leukemia) | > 10 |

| Vicenilactam (Aglycone) | Lacks the vicenisamine sugar | P388 (murine leukemia) | > 10 |

Mechanism of Action: Induction of Vacuolation

This compound exerts its cytotoxic effects through a unique mechanism involving the induction of large vacuoles derived from early endosomes in mammalian cells. This process is driven by the activation of the Rab5-PAS pathway.

Caption: this compound-induced vacuolation signaling pathway.

Experimental Protocols

The following section details the key experimental methodologies used to generate the SAR data presented in this guide.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Caption: General workflow for the MTT cytotoxicity assay.

Detailed Steps:

-

Cell Seeding: Cancer cell lines (e.g., P388, L1210, KB) are seeded in 96-well microtiter plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: this compound analogs are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium. The cells are then treated with various concentrations of the compounds and incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan (B1609692) Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Workflow:

Caption: General workflow for MIC determination by broth microdilution.

Detailed Steps:

-

Preparation of Antimicrobial Solutions: Stock solutions of this compound and its derivatives are prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculum Preparation: The bacterial strains to be tested are grown to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).

-

Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Future Directions

The detailed SAR data and mechanistic insights presented in this guide provide a solid foundation for the future development of this compound-based therapeutics. Future research will likely focus on the synthesis of novel analogs with modifications designed to enhance target selectivity and improve pharmacokinetic properties. The exploration of different drug delivery systems to target tumors more effectively and minimize off-target effects also represents a promising avenue for future investigation. The continued elucidation of the molecular interactions between this compound and its cellular targets will be paramount in unlocking the full therapeutic potential of this remarkable natural product.

In-Depth Technical Guide on the Biological Activity of Novel Vicenistatin Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of novel derivatives of Vicenistatin, a 20-membered polyketide macrocyclic lactam antibiotic. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to facilitate further research and development in this promising area of oncology and infectious diseases.

Introduction

This compound, originally isolated from Streptomyces sp. HC34, is a potent antineoplastic agent with significant antimicrobial and cytotoxic activities.[1] Its unique structure, featuring a 20-membered macrocyclic lactam glycoside with the amino sugar vicenisamine, has made it a compelling scaffold for the development of novel therapeutic agents.[2][3] Structural modifications, particularly at the 4'-amino group of the vicenisamine sugar moiety, have led to the generation of new derivatives with altered biological activity profiles, including enhanced antibacterial efficacy and reduced cytotoxicity against non-cancerous cell lines.[4][5] This guide focuses on these novel analogues, presenting a consolidated view of their biological performance and the methodologies used for their evaluation.

Quantitative Biological Activity Data

The biological activities of novel this compound derivatives have been primarily assessed through their antibacterial and cytotoxic effects. The following tables summarize the available quantitative data for key derivatives.

Antibacterial Activity of this compound Derivatives

A series of new this compound derivatives (3-8) were semi-synthesized from 4'-N-demethyl this compound (2), a metabolite from a mutant strain of Streptomyces parvus.[4][6] The antibacterial activity of these compounds, along with the parent compound this compound (1), was evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive bacteria.

| Compound | Derivative Structure | S. aureus (MRSA) MIC (µg/mL) | S. epidermidis (MRSE) MIC (µg/mL) | M. luteus MIC (µg/mL) | B. subtilis MIC (µg/mL) |

| 1 | This compound | - | - | - | - |

| 2 | 4'-N-demethyl this compound | 4 | 4 | 0.5 | 1 |

| 3 | 4'-N-ethylidene this compound | >64 | >64 | 64 | 64 |

| 4 | 4'-N-butyl this compound | 4 | 2 | 0.5 | 1 |

| 5 | 4'-N-benzylidene this compound | 32 | 16 | 4 | 8 |

| 6 | 4'-N-(4-methylbenzylidene) this compound | 32 | 16 | 4 | 8 |

| 7 | 4'-N-(4-chlorobenzylidene) this compound | 16 | 8 | 2 | 4 |

| 8 | 4'-N-(3,5-dihydroxybenzylidene) this compound | 4 | 2 | 1 | 2 |

Data sourced from Li et al., 2024.[6][7]

Cytotoxicity of this compound Derivatives

While specific IC50 values for the newest derivatives against a wide range of cancer cell lines are not yet extensively published, studies on 4'-N-demethyl this compound (2) have shown that it exhibits reduced cytotoxicity compared to the parent compound, this compound (1), particularly against non-cancerous human cell lines.[4][5] this compound itself has demonstrated potent antitumor activity against human colon carcinoma Co-3 in xenograft models.[1] The low cytotoxicity of derivatives like compounds 4 and 8, coupled with their significant antibacterial activity, marks them as promising candidates for further development as anti-infective agents with an improved safety profile.[6][7]

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of novel this compound derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the this compound derivatives was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Bacterial Strains: Methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), Micrococcus luteus, and Bacillus subtilis were used.

-

Inoculum Preparation: Bacterial strains were cultured overnight in Mueller-Hinton broth (MHB). The bacterial suspension was then diluted to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Preparation: The this compound derivatives were dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions. Serial two-fold dilutions were then prepared in MHB in 96-well microtiter plates.

-

Incubation: The prepared bacterial inoculum was added to each well containing the diluted compounds. The plates were incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the this compound derivatives against mammalian cell lines is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines (e.g., HeLa) and non-cancerous cell lines (e.g., HEK293T) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere overnight.

-

Compound Treatment: The this compound derivatives are dissolved in DMSO and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations and incubated for 48 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Signaling Pathways and Experimental Workflows

The biological effects of this compound and its derivatives are mediated through complex signaling pathways, primarily leading to apoptosis in cancer cells. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for evaluating these compounds.

This compound-Induced Apoptosis Signaling Pathway

This compound is known to induce apoptosis, a form of programmed cell death, in tumor cells. While the precise molecular targets are still under investigation, the general pathway involves the activation of caspases, a family of proteases that execute the apoptotic program.

References

- 1. This compound, a novel 20-membered macrocyclic lactam antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cloning, sequencing, and functional analysis of the biosynthetic gene cluster of macrolactam antibiotic this compound in Streptomyces halstedii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioselective total synthesis of this compound, a novel 20-membered macrocyclic lactam antitumor antibiotic - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Semi-synthesis and structure-activity relationship study yield antibacterial this compound derivatives with low cytotoxicity - ProQuest [proquest.com]

- 7. Semi-synthesis and structure-activity relationship study yield antibacterial this compound derivatives with low cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Vicenistatin-Induced Vacuole Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicenistatin, a 20-membered macrocyclic lactam antibiotic, has demonstrated significant antitumor activity.[1] A key cellular response to this compound treatment is the induction of extensive cytoplasmic vacuolation. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced vacuole formation, detailing the core signaling pathways, experimental protocols for its study, and quantitative data from available research. The vacuoles originate from early endosomes, and their formation is a result of enhanced homotypic fusion.[2] This process is primarily driven by the activation of the Rab5-PAS pathway and an increase in cell membrane fluidity.[2]

Core Mechanism of Vacuolation

This compound induces the formation of large vacuole-like structures in mammalian cells through a mechanism distinct from other vacuolating agents. Unlike compounds that inhibit PIKfyve, this compound does not affect its in vitro activity.[2] Instead, its action is centered on two key events:

-

Activation of the Rab5-PAS Pathway: this compound treatment leads to the activation of Rab5, a small GTPase that is a master regulator of early endosome trafficking. Activated Rab5 promotes the homotypic fusion of early endosomes, leading to the formation of enlarged endosomal structures that mature into the observed vacuoles.[2][3] The involvement of the Rab5-PAS (Phosphatidylinositol 3-phosphate 5-kinase, ArPIKfyve, and Sac3) pathway suggests a reduction in cellular levels of PtdIns(3,5)P2, which further promotes endosome fusion.[3]

-

Increased Membrane Fluidity: this compound has been shown to increase the surface fluidity of cholesterol-containing membranes.[2] This alteration in the physical properties of cellular membranes likely facilitates the fusion events required for vacuole formation. Indeed, depleting cholesterol from the plasma membrane enhances this compound-induced vacuolation.[2]

Signaling Pathways

Established this compound-Induced Vacuolation Pathway

The primary signaling cascade initiated by this compound leading to vacuole formation is centered on the activation of Rab5.

Hypothetical Crosstalk with ER Stress and Apoptosis

While direct experimental evidence linking this compound-induced vacuolation to Endoplasmic Reticulum (ER) stress and apoptosis is currently lacking, the known interplay between endosomal trafficking, ER homeostasis, and programmed cell death suggests a plausible, yet unproven, connection. Perturbations in endosomal trafficking, such as that induced by hyperactive Rab5, can lead to ER stress. Prolonged or severe ER stress, in turn, can trigger the Unfolded Protein Response (UPR), which may ultimately lead to apoptosis through the activation of pro-apoptotic factors like CHOP and caspases.

Quantitative Data

Table 1: Dose-Response of this compound-Induced Vacuolation

| Cell Line | This compound Conc. (nM) | Incubation Time (hr) | % Vacuolated Cells (Mean ± SD) | Average Vacuole Diameter (µm, Mean ± SD) |

| 3Y1 | 300 | 2 | Data not available | Data not available |

| 100 | 2 | Data not available | Data not available | |

| 30 | 2 | Data not available | Data not available | |

| HeLa | 300 | 2 | Data not available | Data not available |

| 100 | 2 | Data not available | Data not available | |

| 30 | 2 | Data not available | Data not available | |

| HEK293T | 300 | 2 | Data not available | Data not available |

| 100 | 2 | Data not available | Data not available | |

| 30 | 2 | Data not available | Data not available |

Table 2: Time-Course of this compound-Induced Vacuolation (at 300 nM)

| Cell Line | Incubation Time (hr) | % Vacuolated Cells (Mean ± SD) | Average Vacuole Diameter (µm, Mean ± SD) |

| 3Y1 | 0.5 | Data not available | Data not available |

| 1 | Data not available | Data not available | |

| 2 | Data not available | Data not available | |

| 4 | Data not available | Data not available | |

| HeLa | 0.5 | Data not available | Data not available |

| 1 | Data not available | Data not available | |

| 2 | Data not available | Data not available | |

| 4 | Data not available | Data not available |

Table 3: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | IC50 (µM) |

| Data not available | Data not available |

Experimental Protocols

Quantification of Cytoplasmic Vacuolation using Neutral Red Uptake Assay

This protocol provides a quantitative measure of vacuolation based on the uptake of the lysosomotropic dye Neutral Red, which accumulates in the acidic environment of vacuoles.

References

The Role of Vicenistatin in the Activation of the Rab5-Associated PAS Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicenistatin, a 20-membered macrocyclic lactam antitumor antibiotic, has been identified as a potent modulator of endosomal trafficking.[1] This technical guide provides an in-depth analysis of the molecular mechanism by which this compound activates the Rab5-associated PAS pathway, leading to pronounced vacuolation derived from early endosomes. The information presented herein is intended to support further research into the therapeutic potential of this compound and the development of novel compounds targeting endosomal dynamics.

Core Mechanism of Action

This compound exerts its cellular effects by targeting two key cellular processes: endosomal fusion and membrane fluidity. The primary mechanism involves the activation of the Rab5-associated PAS pathway, which disrupts the delicate balance of phosphoinositide metabolism, ultimately leading to the homotypic fusion of early endosomes and the formation of large vacuoles.[2][3][4]

The Rab5-PAS Pathway

The term "PAS pathway" in this context refers to the protein complex responsible for the synthesis and turnover of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2). This complex is composed of the lipid kinase P IKfyve, the scaffold protein A rPIKfyve (also known as VAC14), and the phosphatase S ac3 (also known as FIG4).[2][5][6] The PAS complex is a critical regulator of endosome maturation and size.

This compound treatment leads to the activation of Rab5, a small GTPase that acts as a master regulator of early endosome identity and fusion.[2][3] Activated Rab5, in turn, is thought to suppress the activity of the PAS complex.[3][7] This suppression results in a decrease in the cellular levels of PtdIns(3,5)P2, a phosphoinositide crucial for the proper trafficking and fission of endosomes. The reduction in PtdIns(3,5)P2 is a key event that triggers the uncontrolled homotypic fusion of early endosomes, leading to the characteristic vacuolated phenotype observed in this compound-treated cells.[3][7]

Impact on Membrane Fluidity

In addition to its effects on the Rab5-PAS pathway, this compound has been shown to increase the fluidity of cellular membranes.[2][4][8] This effect is particularly relevant in the context of cholesterol-containing membranes. Depletion of plasma membrane cholesterol enhances the vacuolation induced by this compound, suggesting a synergistic relationship between the activation of the Rab5-PAS pathway and alterations in membrane biophysical properties.[8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound's effects.

| Table 1: this compound-Induced Vacuolation | |

| Cell Line | 3Y1 (rat fibroblasts) |

| This compound Concentration | 300 nM |

| Incubation Time | 2 hours |

| Observation | Formation of large vacuole-like structures.[9] |

| Effect of Rab5 Inhibition | Expression of dominant-negative Rab5a (S34N) suppresses this compound-induced vacuolation in HeLa cells.[7] |

| Table 2: Effect of this compound on Membrane Fluidity | |

| System | Cholesterol-containing liposomes |

| Observation | Increased membrane surface fluidity.[2][4] |